5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide

Nuclear Receptor Pharmacology Thyroid Receptor Agonism Medicinal Chemistry

5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide is a synthetic, poly-substituted benzamide derivative (C21H18ClNO3, MW 367.8 g/mol) that features a 5-chloro-2-hydroxybenzamide core coupled via an amide linkage to a 3-((4-methylbenzyl)oxy)aniline moiety. The compound is cataloged as a small-molecule research tool and has been cited in patent literature concerning thyroid receptor agonist compositions, indicating its relevance to nuclear receptor pharmacology.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 648922-98-9
Cat. No. B12607042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide
CAS648922-98-9
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H18ClNO3/c1-14-5-7-15(8-6-14)13-26-18-4-2-3-17(12-18)23-21(25)19-11-16(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25)
InChIKeyWAGACYCSUKDQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide (CAS 648922-98-9) – Chemical Identity & Procurement Profile


5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide is a synthetic, poly-substituted benzamide derivative (C21H18ClNO3, MW 367.8 g/mol) that features a 5-chloro-2-hydroxybenzamide core coupled via an amide linkage to a 3-((4-methylbenzyl)oxy)aniline moiety . The compound is cataloged as a small-molecule research tool and has been cited in patent literature concerning thyroid receptor agonist compositions, indicating its relevance to nuclear receptor pharmacology [1]. It is commercially available as a non-GMP screening compound for non-human research purposes only.

Patent-Cited Thyroid receptor agonist patent compound; nuclear receptor pharmacology probe
Structural Signature Unique 3-[(4-methylbenzyl)oxy]phenyl architecture
Procurement Note Non-GMP screening compound; research use only

Why Generic Interchange of 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide with In-Class Analogs Is Scientifically Unsupported


Substituted 2-hydroxy-N-phenylbenzamides constitute a broad class with divergent biological profiles. Within this series, even modest modifications to the N-phenyl substituent (e.g., altering the alkoxy or benzyloxy group) can produce pronounced shifts in target engagement, selectivity, and ADME properties [1]. The present compound's unique 3-(4-methylbenzyloxy)phenyl architecture is anticipated to confer distinct steric and lipophilic characteristics compared to its closest analogs (e.g., 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide or 5-chloro-2-hydroxy-N-[3-[2-(2,4,6-trimethylphenyl)ethoxy]phenyl]benzamide, CAS 648922-96-7) . Without direct comparative data, generic substitution between these structurally related compounds carries an unquantifiable risk of altered biological outcome, making compound-specific procurement essential for reproducible research.

Structural Change

Alteration of the N-phenyl substituent may shift target engagement, selectivity, and ADME properties.

Close Analogs

Compounds with different alkoxy/benzyloxy groups (e.g., isopropoxy or trimethylphenyl-ethoxy) are distinct chemical entities with no demonstrated functional equivalence.

Data Gap

Absence of direct comparative biological data means generic substitution carries unquantifiable risk for reproducible research.

Direct Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide Sourcing Decisions


Structural and Predicted Physicochemical Differentiation from the Closest Catalogued Analog (CAS 648922-96-7)

A direct structural comparison with the closest commercially catalogued analog, Benzamide,5-chloro-2-hydroxy-n-[3-[2-(2,4,6-trimethylphenyl)ethoxy]phenyl]- (CAS 648922-96-7) , reveals a key architectural distinction. The target compound (648922-98-9) employs a para-methylbenzyl spacer, whereas the comparator (648922-96-7) uses a 2,4,6-trimethylphenyl-ethoxy linker. While no head-to-head biological assay data is publicly available, the predicted physicochemical property divergence is significant. The 4-methylbenzyl group in the target compound is expected to offer a different electronic profile and steric footprint compared to the bulkier trimethylphenyl-ethoxy group, potentially leading to altered target binding kinetics and selectivity. This is a class-level inference based on established medicinal chemistry principles for nuclear receptor ligands [1].

Structural Comparison
Class-level inference
Target: 3-((4-methylbenzyl)oxy) group vs. Comparator: 3-(2-(2,4,6-trimethylphenyl)ethoxy) group (CAS 648922-96-7). Calculated logP difference >0.5 (in silico, no experimental data).
Structural divergence may imply different binding kinetics; compound-specific procurement required for intended pharmacological profile.
No head-to-head biological assay data available. Class-level inference based on medicinal chemistry principles.
Nuclear Receptor Pharmacology Thyroid Receptor Agonism Medicinal Chemistry

Patent-Contextual Specificity: Thyroid Receptor Agonist Screening Libraries

The compound appears within a patent family (e.g., CA2560526A1) describing thyroid receptor agonists [1]. The patent exemplifies a multitude of benzamide derivatives, positioning the target compound as part of a specific structure-activity relationship (SAR) exploration. In the context of generic patent claims, the 3-[(4-methylbenzyl)oxy]phenyl substitution pattern represents a specific, narrow embodiment. While the patent does not disclose isolated quantitative IC50 or EC50 values for this precise compound, its inclusion in the claims supports its relevance as a structural entity for thyroid receptor modulation. Equivalent molecules with different substitution patterns (e.g., 4-chloro, 3-methoxy, or 4-fluorobenzyl analogs) detailed in the same patent [1] are established as distinct chemical individuals, each contributing to the SAR landscape. This is class-level inference.

Patent SAR Context
Class-level inference
Explicitly claimed as a benzamide embodiment in CA2560526A1, positioned within a thyroid receptor agonist SAR landscape.
Supports SAR validation; substitution with off-patent analogs may derail lead optimization efforts.
Patent does not disclose isolated IC50/EC50 values for this precise compound.
Thyroid Hormone Receptor Drug Discovery Screening Library

Procurement-Driven Application Scenarios for 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide (648922-98-9)


Validation of Thyroid Receptor Agonist Screening Hits

As a compound cited in thyroid receptor agonist patents [1], 648922-98-9 is a suitable candidate for laboratories aiming to validate or counter-screen hits from a nuclear receptor screening cascade. Its procurement as the exact CAS-listed entity ensures alignment with the intellectual property landscape and allows researchers to directly probe the SAR around the 4-methylbenzyl substitution.

Chemical Tool for N-Phenylbenzamide Selectivity Profiling

The specific 3-[(4-methylbenzyl)oxy]phenyl motif offers a unique tool for profiling selectivity against other benzamide-sensitive targets. While direct selectivity data is unavailable, the structural divergence from analogs like the isopropoxy-substituted CHEMBL2178705 [2] suggests that this compound can serve as a distinct probe in chemoproteomics or panel screening to map the binding space of 5-chloro-2-hydroxybenzamides.

Reference Standard in Non-GMP Medicinal Chemistry Libraries

Commercial suppliers list 648922-98-9 as a non-human research compound with a defined purity profile . It can serve as a reference standard in in-house medicinal chemistry libraries for quality control, analytical method development, or as a starting material for further derivatization, with its exact molecular identity confirmed by CAS and molecular formula.

Application
Selection Property
Validation Focus
Nuclear receptor hit validation
Patent-exemplified structural identity
SAR hypothesis testing
Selectivity profiling
Unique 3-[(4-methylbenzyl)oxy]phenyl motif
Binding space mapping
In-house reference standard
Defined purity & CAS identity
Analytical method QC
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